2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole with 3-bromophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. In the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, thereby preventing the formation of toxic amyloid fibrils that contribute to neuronal damage . Additionally, the compound may exert its effects through modulation of oxidative stress and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- **4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
Uniqueness
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, enhances its potential as a neuroprotective agent by facilitating interactions with specific molecular targets .
Properties
Molecular Formula |
C15H13BrN6OS |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C15H13BrN6OS/c16-11-2-1-3-12(8-11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-6-18-7-5-10/h1-8H,9,17H2,(H,19,23) |
InChI Key |
XHBBEUUGBAYPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
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